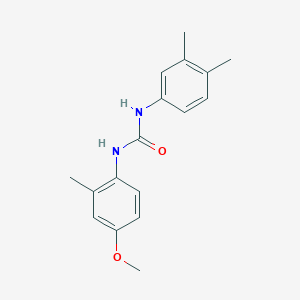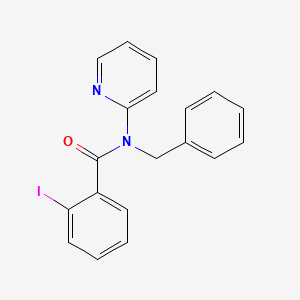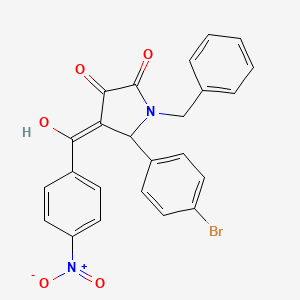
N-(3,4-dimethylphenyl)-N'-(4-methoxy-2-methylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethylphenyl)-N'-(4-methoxy-2-methylphenyl)urea, also known as DMU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. DMU is a urea derivative that is synthesized through a multi-step process, and its unique chemical structure makes it an attractive candidate for further investigation.
科学研究应用
N-(3,4-dimethylphenyl)-N'-(4-methoxy-2-methylphenyl)urea has been studied extensively for its potential applications in various areas of scientific research. One of the primary areas of interest is its use as an inhibitor of protein kinase C (PKC). PKC is an enzyme that plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. This compound has been shown to inhibit PKC activity, making it a potential candidate for the treatment of various diseases, including cancer.
This compound has also been studied for its potential use as an antifungal agent. Studies have shown that this compound exhibits potent antifungal activity against various fungal species, including Candida albicans and Aspergillus fumigatus. This compound's antifungal activity is thought to be due to its ability to inhibit the growth of fungal cells by disrupting their cell membrane.
作用机制
The mechanism of action of N-(3,4-dimethylphenyl)-N'-(4-methoxy-2-methylphenyl)urea is complex and not fully understood. However, studies have shown that this compound inhibits the activity of PKC by binding to its regulatory domain. This binding prevents PKC from interacting with its substrate, leading to a decrease in PKC activity. This compound's antifungal activity is thought to be due to its ability to disrupt the cell membrane of fungal cells, leading to their death.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound inhibits the growth of cancer cells in vitro and in vivo. This compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of various inflammatory diseases. Additionally, this compound has been shown to have antifungal activity, making it a potential candidate for the treatment of fungal infections.
实验室实验的优点和局限性
N-(3,4-dimethylphenyl)-N'-(4-methoxy-2-methylphenyl)urea has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. This compound is also relatively easy to handle and store, making it a convenient compound for use in various experiments. However, this compound has some limitations. It is a relatively new compound, and its full range of applications and potential side effects are not yet fully understood. Additionally, this compound's mechanism of action is complex and not fully understood, making it challenging to design experiments to study its effects.
未来方向
There are several future directions for research on N-(3,4-dimethylphenyl)-N'-(4-methoxy-2-methylphenyl)urea. One area of interest is its potential use as an antifungal agent. Further studies are needed to determine the full range of fungal species that this compound is effective against and to investigate its mechanism of action. Another area of interest is this compound's potential use as a PKC inhibitor for the treatment of various diseases, including cancer. Further studies are needed to investigate the safety and efficacy of this compound in vivo. Additionally, more research is needed to understand this compound's mechanism of action fully and to determine its potential side effects.
合成方法
The synthesis of N-(3,4-dimethylphenyl)-N'-(4-methoxy-2-methylphenyl)urea involves a multi-step process that starts with the reaction of 3,4-dimethylaniline with 4-methoxy-2-methylbenzoyl isocyanate. This reaction results in the formation of the intermediate product, which is then treated with hydrochloric acid to yield this compound. The synthesis of this compound is a complex process that requires careful attention to detail and precise control of reaction conditions.
属性
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(4-methoxy-2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-5-6-14(9-12(11)2)18-17(20)19-16-8-7-15(21-4)10-13(16)3/h5-10H,1-4H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQDPPITJOWKGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=C(C=C(C=C2)OC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-({1-[2-(dimethylamino)ethyl]-3-methyl-1H-pyrazol-5-yl}carbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5345629.png)

![2-(4-chloro-2-fluorophenyl)-N-{1-[4-(methylsulfonyl)phenyl]propyl}acetamide](/img/structure/B5345640.png)
![(2R*,3S*,6R*)-5-(2-furoyl)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5345651.png)

![N-(5-{[(3-methylphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5345665.png)
![2-iodo-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B5345679.png)
![N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~1~-methylalaninamide](/img/structure/B5345680.png)
![6-{[4-(4-methylbenzyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5345683.png)


![2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5345718.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-{[1-(methoxymethyl)cyclopropyl]methyl}acetamide](/img/structure/B5345722.png)
![2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-N-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B5345724.png)